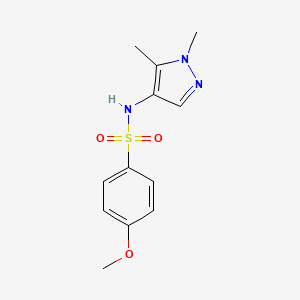![molecular formula C16H15FN4O2S B4367146 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367146.png)
4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide
描述
4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用机制
4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide selectively targets BTK, a crucial enzyme involved in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and function by transducing signals from the B-cell receptor to downstream signaling pathways. Inhibition of BTK by 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide leads to suppression of B-cell receptor signaling, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has been shown to induce apoptosis in B-cell malignancies and enhance the efficacy of chemotherapy and immunotherapy. 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide also inhibits the production of cytokines and chemokines, which play a crucial role in the development and progression of B-cell malignancies. 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has been shown to have minimal effects on T-cells and natural killer cells, suggesting a favorable safety profile.
实验室实验的优点和局限性
4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has several advantages for laboratory experiments, including its high selectivity for BTK and potent inhibition of B-cell receptor signaling. 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has also been shown to enhance the efficacy of chemotherapy and immunotherapy, making it a promising candidate for combination therapy. However, 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has some limitations, including its potential to cause off-target effects and its relatively short half-life, which may require frequent dosing.
未来方向
Several future directions for the development of 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide are possible. These include the evaluation of 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide in combination with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, to enhance its efficacy. The development of more potent and selective BTK inhibitors is also an area of active research. Additionally, the identification of biomarkers that predict response to BTK inhibitors may help to personalize treatment and improve patient outcomes.
科学研究应用
4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and suppression of B-cell receptor signaling. 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has also been shown to induce apoptosis in B-cell malignancies and enhance the efficacy of chemotherapy and immunotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide in patients with B-cell malignancies, including chronic lymphocytic leukemia, non-Hodgkin's lymphoma, and multiple myeloma.
属性
IUPAC Name |
4-fluoro-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-12-4-2-3-5-13(12)10-21-11-18-16(19-21)20-24(22,23)15-8-6-14(17)7-9-15/h2-9,11H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJIGDZERXEVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4367064.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367065.png)
![1-(3,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367076.png)
![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367081.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4367098.png)
![4-(4-fluorophenyl)-N-[1-(2-pyridinylmethyl)-3-piperidinyl]butanamide](/img/structure/B4367099.png)
![4-methoxy-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4367105.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4367118.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4367126.png)
![4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367131.png)
![4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367153.png)
![4-fluoro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367161.png)
![4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4367170.png)